Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS No.: 224314-24-3
VCID: VC2208013
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. It is characterized by a five-membered ring containing two nitrogen atoms, which is a common feature of indazoles. This compound has a molecular formula of C11H16N2O2 and a molecular weight of approximately 208.26 g/mol . Chemical Identifiers
Synthesis and ApplicationsEthyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be synthesized through various organic synthesis methods, often involving the formation of the indazole ring followed by esterification. Its applications are primarily in medicinal chemistry and organic synthesis due to its structural features that contribute to various biological activities . Potential Biological ActivitiesCompounds similar to ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate have shown potential in pharmacological research. The indazole scaffold is known for its involvement in several biological pathways, making derivatives like this compound of interest for drug development. Similar CompoundsEthyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate shares structural similarities with other indazole derivatives. One notable similar compound is ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which has an additional oxo group at the C7 position . Comparison with Similar Compounds
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CAS No. | 224314-24-3 | ||||||||||||||||||||||||||||||
Product Name | Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | ||||||||||||||||||||||||||||||
Molecular Formula | C11H16N2O2 | ||||||||||||||||||||||||||||||
Molecular Weight | 208.26 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 | ||||||||||||||||||||||||||||||
Standard InChIKey | AUOLLKSWUNNTAX-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||
SMILES | CCOC(=O)C1=NN(C2=C1CCCC2)C | ||||||||||||||||||||||||||||||
Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCCC2)C | ||||||||||||||||||||||||||||||
PubChem Compound | 10750876 | ||||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
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